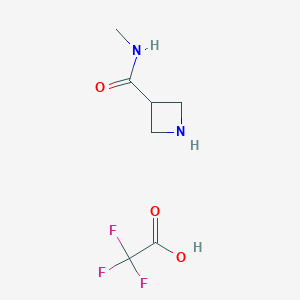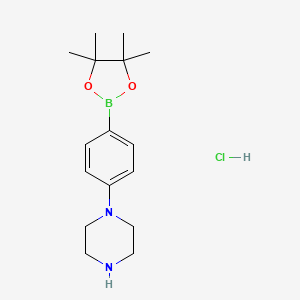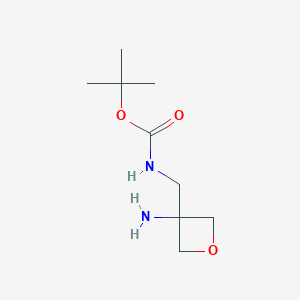
N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate (NMC-TFA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of azetidine, an organic compound that has been studied as a potential therapeutic agent. NMC-TFA is a versatile molecule that has been used in a variety of syntheses and is an important tool for organic chemists.
Scientific Research Applications
Synthesis Applications
- Synthesis of 2‐Aryl‐1,2‐Benzisothiazol‐3(2H)‐Ones : Phenyl iodine(III) bis(trifluoroacetate), a compound related to N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate, was used in synthesizing 2-aryl-1,2-benzisothiazol-3(2H)-ones, indicating a potential application in organic synthesis and compound development (Wang et al., 2007).
Biological Activity Studies
- Investigation of DNA Alteration : In a study involving 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (a structurally related compound), the effects on DNA were investigated, highlighting its role in understanding DNA interactions and potential therapeutic applications (Mizuno & Decker, 1976).
Chemical Compound Development
- Development of NF-kappaB and AP-1 Gene Expression Inhibitors : Research into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound with similarities to N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate, provided insights into the development of gene expression inhibitors (Palanki et al., 2000).
Antiviral Research
- Antiviral Evaluation of N-carboxamidine-substituted Analogues : The synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of certain compounds related to N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate were explored, suggesting potential applications in antiviral drug development (Gabrielsen et al., 1992).
Synthesis Methodologies
- Novel Synthesis Techniques : Research into the synthesis of various compounds, including azetidines and carboxamides, offers insights into novel synthesis methodologies, which could be relevant for compounds like N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate (Dowling et al., 2016).
Potential PET Agents in Neuroinflammation Imaging
- Imaging of IRAK4 Enzyme in Neuroinflammation : A study focused on the synthesis of a compound for potential PET imaging of the IRAK4 enzyme in neuroinflammation, demonstrating an application in medical imaging and diagnostics (Wang et al., 2018).
properties
IUPAC Name |
N-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-7-3-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDZMOHIPMTMGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylazetidine-3-carboxamide 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)


![N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride](/img/structure/B1402352.png)
![3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride](/img/structure/B1402354.png)



![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)


![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)

